6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine
CAS No.: 1173285-69-2
Cat. No.: VC3284671
Molecular Formula: C12H9N3
Molecular Weight: 195.22 g/mol
* For research use only. Not for human or veterinary use.
![6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine - 1173285-69-2](/images/structure/VC3284671.png)
Specification
CAS No. | 1173285-69-2 |
---|---|
Molecular Formula | C12H9N3 |
Molecular Weight | 195.22 g/mol |
IUPAC Name | 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine |
Standard InChI | InChI=1S/C12H9N3/c1-2-4-9(5-3-1)10-6-11-12(15-10)7-13-8-14-11/h1-8,15H |
Standard InChI Key | IKQJGSWCBOGJPL-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC3=NC=NC=C3N2 |
Canonical SMILES | C1=CC=C(C=C1)C2=CC3=NC=NC=C3N2 |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol is a heterocyclic organic compound with a fused ring system consisting of pyrrole and pyrimidine moieties. This compound is characterized by a phenyl substituent at position 6 and hydroxyl groups at positions 2 and 4 of the pyrimidine ring . The compound has been assigned the CAS registry number 34771-39-6 and is cataloged in PubChem with the identifier 10537274 .
Structural and Molecular Properties
The molecular formula of 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol is C12H9N3O2, corresponding to a molecular weight of 227.22 g/mol . The compound features a fused heterocyclic system with a phenyl group attached to the pyrrolo-pyrimidine core. Its IUPAC name has been documented as 6-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione, which represents the keto tautomeric form of the same structure .
Table 1.1: Chemical Identifiers and Basic Properties of 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol
Property | Value |
---|---|
PubChem CID | 10537274 |
CAS Number | 34771-39-6 |
Molecular Formula | C12H9N3O2 |
Molecular Weight | 227.22 g/mol |
IUPAC Name | 6-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione |
InChI | InChI=1S/C12H9N3O2/c16-11-10-9(14-12(17)15-11)6-8(13-10)7-4-2-1-3-5-7/h1-6,13H,(H2,14,15,16,17) |
InChIKey | SHQYZHCVGVXICO-UHFFFAOYSA-N |
Structural Isomerism
Synthetic Methodologies
Modern Synthetic Approaches
Recent methodological advances have introduced multicomponent reactions for the synthesis of pyrrolo-pyrimidine derivatives. One notable approach is the one-pot three-component condensation reaction involving phenylglyoxal, 6-amino-1,3-dimethyluracil, and various substituted compounds such as indoles or active methylene compounds . This method represents a more efficient synthetic pathway, conducted in ethanol under reflux conditions without requiring additional catalysts .
The search results indicate that for the closely related isomeric forms, the reaction of 6-amino-1,3-dimethyluracil with phenacyl bromide in DMF yields 1,3-dimethyl-6-phenylpyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione in high yield . When the same reaction is performed in acetic acid, it produces both this compound and its isomer 1,3-dimethyl-5-phenylpyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione as a byproduct .
Spectroscopic Characterization
NMR Spectroscopy
NMR data for structurally similar compounds indicates that the phenyl protons typically appear around 7.4-7.5 ppm, while the pyrrole C-H proton resonates at approximately 7.7 ppm in DMSO-d6 . For derivatives containing N-methyl groups, these protons typically show signals at 3.2-3.4 ppm . While this data doesn't directly correspond to our target compound, it provides a reasonable framework for understanding its likely NMR profile.
Mass Spectrometry
Mass spectrometric analysis of related compounds shows parent ions that correspond to their molecular weights. For the isomeric form 1,3-dimethyl-5-phenylpyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione, a strong parent ion at m/e 255 has been reported . For 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol, we would expect a parent ion at m/e 227, corresponding to its molecular weight.
Structural Variations and Derivatives
Common Structural Modifications
The pyrrolo-pyrimidine scaffold allows for various structural modifications that can influence the compound's properties. Common modifications include:
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Substitution at position 5 with various functional groups
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Alkylation of the nitrogen atoms
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Replacement of the phenyl group with substituted phenyl derivatives
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Modification of the diol/dione functionalities
Documented Derivatives
Several derivatives of the pyrrolo-pyrimidine system have been documented in the literature. These include:
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6-(p-chlorophenyl)-1,3-dimethylpyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione
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6-(p-bromophenyl)-1,3-dimethylpyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione
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6-(Phenyl)-5-(4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)-1,3-dimethyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione
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6-(Methylphenyl)-5-(4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)-1,3-dimethyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione
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6-(4-Chlorophenyl)-5-(4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)-1,3-dimethyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione
These derivatives exhibit varying spectral characteristics and potentially different biological activities.
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